

# N-(4-Nitrophenyl)acetamide-d4 CAS number and molecular weight

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## Compound of Interest

Compound Name: *N*-(4-Nitrophenyl)acetamide-d4

Cat. No.: B1345571

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## Technical Guide: N-(4-Nitrophenyl)acetamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **N-(4-Nitrophenyl)acetamide-d4**, a deuterated analog of N-(4-Nitrophenyl)acetamide. This document outlines its chemical properties, primary applications, and a detailed protocol for its use as an internal standard in quantitative analysis.

## Core Compound Data

**N-(4-Nitrophenyl)acetamide-d4** is primarily utilized as an internal standard for analytical purposes, particularly in mass spectrometry-based methods.<sup>[1]</sup> Its deuteration provides a distinct mass shift from the parent compound, allowing for precise quantification in complex matrices.

Property	Value	Source
CAS Number	68239-25-8	[1]
Molecular Formula	C <sub>8</sub> H <sub>4</sub> D <sub>4</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	184.19 g/mol	[1]
IUPAC Name	N-(2,3,5,6-tetradeuterio-4-nitrophenyl)acetamide	[1]
Synonyms	4'-Nitro-2',3',5',6'-tetradeuteroacetanilide, N-(4-Nitrophenyl-2,3,5,6-d <sub>4</sub> )acetamide	[1]
Primary Application	Internal standard for quantitative analysis (NMR, GC-MS, LC-MS)	[1]

## Experimental Protocols

The principal application of **N-(4-Nitrophenyl)acetamide-d<sub>4</sub>** is as an internal standard in isotope dilution mass spectrometry. The following protocol outlines a general procedure for its use in the quantification of the non-labeled analyte, N-(4-Nitrophenyl)acetamide, in a biological matrix.

Objective: To accurately quantify the concentration of N-(4-Nitrophenyl)acetamide in a sample using **N-(4-Nitrophenyl)acetamide-d<sub>4</sub>** as an internal standard via LC-MS/MS.

Materials and Reagents:

- N-(4-Nitrophenyl)acetamide (analyte) certified reference standard
- **N-(4-Nitrophenyl)acetamide-d<sub>4</sub>** (internal standard)
- Biological matrix (e.g., human plasma, tissue homogenate)
- HPLC-grade methanol, acetonitrile, and water

- Formic acid (or other appropriate mobile phase modifier)
- Solid-phase extraction (SPE) cartridges or protein precipitation reagents
- LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

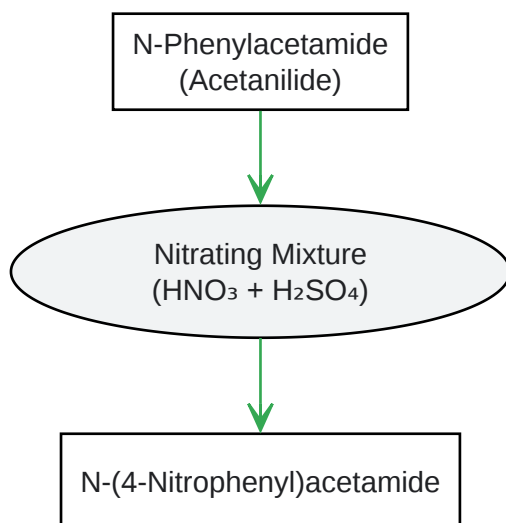
- Preparation of Stock and Working Solutions:
  - Prepare a stock solution of the analyte (e.g., 1 mg/mL) in methanol.
  - Prepare a stock solution of the internal standard (IS), **N-(4-Nitrophenyl)acetamide-d4**, (e.g., 1 mg/mL) in methanol.
  - From these stock solutions, prepare a series of working standard solutions for the calibration curve by diluting the analyte stock solution to known concentrations.
  - Prepare a working solution of the internal standard at a fixed concentration.
- Sample Preparation:
  - To a known volume of the biological sample, calibrator, or quality control sample, add a precise volume of the internal standard working solution. This "spiking" should be done at the earliest stage to account for variability throughout the process.
  - Perform sample extraction to remove interfering substances. This can be achieved through:
    - Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the sample, vortex, and centrifuge to pellet the precipitated proteins.
    - Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge, load the sample, wash away impurities, and elute the analyte and internal standard with a suitable solvent.
  - Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Chromatographic Separation: Inject the reconstituted sample onto a suitable HPLC column (e.g., C18 reversed-phase). The mobile phase composition and gradient will need to be optimized to achieve good separation of the analyte from matrix components.
  - Mass Spectrometric Detection: The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, will detect the specific mass transitions for both the analyte and the internal standard.
    - Example Analyte Transition:  $[M+H]^+ \rightarrow$  fragment ion
    - Example IS Transition:  $[M+D_4+H]^+ \rightarrow$  corresponding fragment ion
  - The deuterated internal standard will have a mass-to-charge ratio ( $m/z$ ) that is 4 Daltons higher than the analyte, allowing for their distinct detection.
- Quantification:
  - A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the calibrators.
  - The concentration of the analyte in the unknown samples is then calculated from this calibration curve based on their measured peak area ratios.

## Visualizations

The following diagrams illustrate the general workflow for using a deuterated internal standard and the synthesis pathway of the parent compound, which is relevant to its applications as a precursor in various syntheses.

Caption: Workflow for quantitative analysis using a deuterated internal standard.



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## References

- 1. medchemexpress.com [medchemexpress.com]
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